BDM44768 is classified as a chemical entity with the CAS number 2011754-00-8. It was developed as part of research aimed at understanding and manipulating insulin signaling pathways, particularly in relation to insulin resistance and type 2 diabetes. The compound is primarily sourced from pharmaceutical research institutions focusing on metabolic disease treatments.
The synthesis of BDM44768 involves several key steps that are typical in the development of small molecule inhibitors. The specific synthetic route may vary, but generally includes:
The technical details surrounding the synthesis involve careful control of reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of BDM44768.
BDM44768 has a defined molecular structure characterized by its specific arrangement of atoms which contributes to its function as an inhibitor. The structural formula includes:
The molecular weight, solubility, and other relevant data are crucial for understanding its behavior in biological systems.
BDM44768 undergoes various chemical reactions primarily when interacting with biological targets:
The kinetics of BDM44768's interaction with its target can be analyzed using enzyme kinetics techniques such as Michaelis-Menten kinetics to determine parameters like (maximum reaction velocity) and (Michaelis constant).
The mechanism of action for BDM44768 involves:
Data from pharmacological studies indicate that BDM44768 effectively alters glucose homeostasis in animal models, supporting its potential therapeutic use in diabetes management.
Relevant data from studies indicate that BDM44768 maintains structural integrity under physiological conditions while exhibiting desired reactivity profiles.
BDM44768 has significant applications in scientific research, particularly in:
IDE possesses a highly distinctive structural architecture that underpins its unique functional capabilities. The enzyme exists as a homodimeric protein with each monomer comprising two roughly symmetrical ~55 kDa domains (IDE-N and IDE-C) connected by a flexible 28-amino acid loop [2] [5]. The IDE-N domain harbors the catalytic apparatus, featuring a conserved HXXEH zinc-binding motif essential for coordinating the catalytic zinc ion. The IDE-C domain, though lacking catalytic residues, plays indispensable regulatory and substrate-binding roles [5]. When the two domains adopt a closed conformation, they form an expansive crypt-like chamber (volume ≈15,700 ų) that sterically restricts substrates to peptides generally shorter than 80 amino acids [2] [5] [8]. This enclosed chamber possesses a pronounced positive electrostatic surface potential that complements the negative charge distribution of many IDE substrates, including insulin and amyloid-β [5].
A critical feature of IDE's mechanism is its substrate-induced conformational dynamics. Structural studies using X-ray crystallography and cryo-EM reveal that IDE transitions between "open" and "closed" conformations [2] [5] [8]. In the absence of substrate, IDE predominantly adopts a closed conformation that occludes access to the catalytic site. Substrate binding triggers a conformational shift that opens the catalytic chamber, allowing peptide entry. Following substrate internalization, the enzyme re-closes, facilitating proteolysis within the sequestered environment [5] [8]. This conformational gating mechanism represents a fundamental regulatory checkpoint, as mutations favoring the open conformation dramatically increase catalytic turnover [8]. Additionally, IDE possesses an exosite approximately 30 Å from the catalytic center that anchors the N-terminus of substrates, facilitating their unfolding and proper positioning for cleavage [2] [5]. The enzyme also features an allosteric site within the IDE-C domain where ATP binds, selectively accelerating degradation of smaller peptides [5].
IDE serves as the primary intracellular protease responsible for insulin degradation, exhibiting an exceptionally high affinity for this hormone (Km ≈ 20-85 nM) [2] [5]. Following insulin binding to its receptor and subsequent internalization, IDE catalyzes the hydrolytic cleavage of insulin into biologically inactive fragments through a non-deterministic cleavage pattern, generating multiple peptide products [2]. This degradation process is crucial for terminating insulin signaling and preventing sustained receptor activation. Genetic evidence strongly supports IDE's physiological role: IDE-knockout mice exhibit significantly reduced insulin degradation, leading to hyperinsulinemia and glucose intolerance [2] [5]. Similarly, silencing IDE expression in human HepG2 cells using RNAi reduces insulin degradation by up to 76% [2].
Beyond insulin, IDE demonstrates a remarkably broad substrate repertoire that encompasses numerous peptides implicated in metabolic and neurological processes. IDE efficiently degrades glucagon (Km ≈ 3.5 µM), a counter-regulatory hormone that opposes insulin's actions, and amylin (islet amyloid polypeptide), which co-secretes with insulin and influences satiety and glucose regulation [5]. Importantly, IDE also participates in the clearance of amyloid-β peptide (Aβ; Km ≈ 2 µM), the primary component of amyloid plaques in Alzheimer's disease [5] [8]. This multifunctional degradation profile positions IDE at the nexus of metabolic and neurological homeostasis. The enzyme's ability to degrade multiple substrates with differing affinities suggests a hierarchical preference, with insulin being its highest-affinity physiological substrate identified to date [5].
Table 2: Key Physiological Substrates of Insulin-Degrading Enzyme
Substrate | Length (aa) | Km (μM) | Primary Biological Function | IDE's Role |
---|---|---|---|---|
Insulin | 51 | 0.020-0.085 | Glucose uptake regulation | Primary degradation enzyme |
Amyloid-β (Aβ1-40) | 40 | ~2 | Neuronal function/Pathological amyloid | Clearance and prevention of aggregation |
Glucagon | 29 | 3.5 | Glycogenolysis, gluconeogenesis | Degradation and signal termination |
Amylin | 37 | Not determined | Satiety regulation, glucose homeostasis | Degradation |
IGF-2 | 67 | Not determined | Growth promotion | Degradation |
Atrial Natriuretic Peptide (ANP) | 28 | Not determined | Blood pressure regulation, sodium excretion | Degradation |
IDE's physiological impact extends beyond simple substrate degradation. The enzyme exhibits chaperone-like activity, potentially preventing protein misfolding and aggregation independent of its proteolytic function [5]. IDE expression increases under cellular stress conditions (e.g., heat shock, oxidative stress), paralleling the induction of classical heat shock proteins, suggesting it may be classified as a stress-responsive protein [5]. Furthermore, IDE interacts with the 20S proteasome, potentially modulating proteasomal activity and linking it to the ubiquitin-proteasome system [5]. These non-catalytic functions expand IDE's physiological significance beyond proteolysis, implicating it in broader proteostasis maintenance.
The development of specific IDE inhibitors like BDM44768 stems from the compelling hypothesis that transient pharmacological inhibition of IDE could augment insulin signaling by delaying insulin degradation, thereby enhancing glucose disposal and improving metabolic parameters in type 2 diabetes mellitus (T2DM) and related conditions [1] [5]. The foundational observation supporting this approach comes from genetic studies: mice with partial or complete IDE deficiency consistently display elevated circulating insulin levels [2] [5]. Similarly, human genetic studies identified associations between certain IDE polymorphisms and hyperinsulinemia or altered susceptibility to type 2 diabetes, although these associations remain complex and sometimes inconsistent across populations [2] [5].
BDM44768 (CAS# 2011754-00-8) emerged as a potent and selective chemical tool to probe this therapeutic hypothesis. Its molecular structure features a complex triazole-containing scaffold with defined stereochemistry: (S)-4-fluoro-N-((1-(4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide [1]. This compound potently inhibits IDE catalytic activity, as demonstrated by its ability to induce glucose intolerance in experimental models—a paradoxical effect initially, but consistent with the acute disruption of insulin clearance leading to transient hyperinsulinemia and potential insulin receptor desensitization [1]. The precise biochemical mechanism involves BDM44768 binding within IDE's catalytic chamber, likely coordinating the catalytic zinc ion via its hydroxamic acid moiety, thereby blocking substrate access or hydrolysis [1] [5].
Beyond acute metabolic effects, IDE inhibitors hold potential for addressing pathologies linked to other IDE substrates. Notably, enhancing IDE activity has been proposed as a strategy for Alzheimer's disease to accelerate Aβ clearance. Conversely, inhibiting IDE might stabilize beneficial peptides like brain-derived neurotrophic factor (BDNF) or certain incretins, although these possibilities remain less explored [5] [8]. The therapeutic window for IDE inhibition appears narrow, given the enzyme's role in multiple pathways. Chronic inhibition could potentially lead to impaired amyloid clearance or dysregulation of other peptide hormones. Therefore, compounds like BDM44768 serve primarily as research tools to dissect IDE's complex biology and evaluate the consequences of acute versus chronic inhibition in specific tissues [1] [5].
Table 3: Pharmacological Inhibitors of Insulin-Degrading Enzyme
Inhibitor Name | Chemical Class | Reported Potency | Molecular Weight (g/mol) | Primary Research Application |
---|---|---|---|---|
BDM44768 | Hydroxamic acid derivative | Induces glucose intolerance | 447.47 | Proof-of-concept metabolic studies |
6bK | Peptidic inhibitor | IC₅₀ ≈ 40-50 nM | Not specified | Structural and mechanistic studies |
Ii1 | Small molecule | IC₅₀ ≈ 80 nM | Not specified | Substrate selectivity investigations |
Bacitracin | Cyclic polypeptide | Weak inhibition | ~1422 | Historical inhibitor, non-specific |
N-ethylmaleimide | Thiol-alkylating agent | Weak inhibition | 125.13 | Non-specific cysteine protease inhibitor |
The synthesis and characterization of BDM44768 represent a significant advancement in IDE pharmacology. Early IDE inhibitors suffered from lack of specificity, poor pharmacokinetic properties, or both. BDM44768, with its defined chemical structure and reproducible activity, provides a critical molecular probe for investigating IDE's function in cellular and animal models [1]. Research utilizing this compound has begun to elucidate the complex relationship between acute IDE inhibition, plasma insulin kinetics, and downstream metabolic effects. Further refinement of IDE inhibitors, potentially targeting specific conformational states or exosites rather than the catalytic zinc, may yield compounds with improved selectivity profiles for future therapeutic exploration in metabolic syndrome and type 2 diabetes [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: